5-Benzyl-2-hydroxybenzoic acid
Overview
Description
5-Benzyl-2-hydroxybenzoic acid is a compound with the molecular formula C14H12O3 . It is also known by other names such as 5-benzylsalicylic acid .
Molecular Structure Analysis
The molecular structure of 5-Benzyl-2-hydroxybenzoic acid consists of a benzyl group attached to the 5th carbon of a 2-hydroxybenzoic acid molecule . The exact mass of the molecule is 228.078644 Da .Physical And Chemical Properties Analysis
5-Benzyl-2-hydroxybenzoic acid has a molecular weight of 228.24 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 57.5 Ų .Scientific Research Applications
Anaerobic Metabolism in Bacteria
5-Benzyl-2-hydroxybenzoic acid is related to salicylic acid, which has been studied for its anaerobic metabolism in bacteria. For instance, a study on a denitrifying bacterium showed the degradation of 2-hydroxybenzoate (salicylic acid) into benzoate or benzoyl-CoA, suggesting the involvement of new enzymes like 2-hydroxybenzoate-CoA ligase and 2-hydroxybenzoyl-CoA reductase in its metabolism (Bonting & Fuchs, 1996).
Mass Spectrometry Applications
In mass spectrometry, derivatives of benzoic acid, such as 5-Benzyl-2-hydroxybenzoic acid, have been used to enhance the performance of matrix-assisted laser desorption/ionization (MALDI). A study showed that benzoic acid derivatives improve ion yields and signal-to-noise ratios, especially for high-mass range analytes (Karas et al., 1993).
Synthesis in Pharmaceutical Research
A derivative of 5-Benzyl-2-hydroxybenzoic acid, namely Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was synthesized for potential applications in treating hyperproliferative and inflammatory disorders and cancer. This synthesis involved a six-step process starting from commercially available compounds (Kucerovy et al., 1997).
Analytical Chemistry
In analytical chemistry, preservatives like benzoic acid and its derivatives, which are structurally related to 5-Benzyl-2-hydroxybenzoic acid, have been determined in various samples using techniques like stir-bar sorptive extraction and thermal desorption GC-MS. This demonstrates the importance of such compounds in analytical methodologies (Ochiai et al., 2002).
Enzymatic Activity in Plants
In plant biology, studies on Arabidopsis glycosyltransferases toward salicylic acid and related benzoates, including 5-Benzyl-2-hydroxybenzoic acid, have revealed insights into glucosylation reactions. This research provides tools for biotransformation in vitro and for engineering benzoate metabolism in plants (Lim et al., 2002).
properties
IUPAC Name |
5-benzyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMKCDXMUVHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623959 | |
Record name | 5-Benzyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-hydroxybenzoic acid | |
CAS RN |
4386-41-8 | |
Record name | 5-Benzyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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